Cas no 2138545-09-0 (tert-butyl N-3-(chloromethyl)bicyclo3.2.0heptan-6-ylcarbamate)

tert-butyl N-3-(chloromethyl)bicyclo3.2.0heptan-6-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-3-(chloromethyl)bicyclo3.2.0heptan-6-ylcarbamate
- 2138545-09-0
- tert-butyl N-[3-(chloromethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
- EN300-1179612
-
- Inchi: 1S/C13H22ClNO2/c1-13(2,3)17-12(16)15-11-6-9-4-8(7-14)5-10(9)11/h8-11H,4-7H2,1-3H3,(H,15,16)
- InChI Key: MGRHAUDVUCYRIW-UHFFFAOYSA-N
- SMILES: ClCC1CC2CC(C2C1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 259.1339066g/mol
- Monoisotopic Mass: 259.1339066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 38.3Ų
tert-butyl N-3-(chloromethyl)bicyclo3.2.0heptan-6-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1179612-50mg |
tert-butyl N-[3-(chloromethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |
2138545-09-0 | 50mg |
$1737.0 | 2023-10-03 | ||
Enamine | EN300-1179612-100mg |
tert-butyl N-[3-(chloromethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |
2138545-09-0 | 100mg |
$1819.0 | 2023-10-03 | ||
Enamine | EN300-1179612-10000mg |
tert-butyl N-[3-(chloromethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |
2138545-09-0 | 10000mg |
$8889.0 | 2023-10-03 | ||
Enamine | EN300-1179612-1000mg |
tert-butyl N-[3-(chloromethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |
2138545-09-0 | 1000mg |
$2068.0 | 2023-10-03 | ||
Enamine | EN300-1179612-500mg |
tert-butyl N-[3-(chloromethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |
2138545-09-0 | 500mg |
$1984.0 | 2023-10-03 | ||
Enamine | EN300-1179612-2500mg |
tert-butyl N-[3-(chloromethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |
2138545-09-0 | 2500mg |
$4052.0 | 2023-10-03 | ||
Enamine | EN300-1179612-250mg |
tert-butyl N-[3-(chloromethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |
2138545-09-0 | 250mg |
$1902.0 | 2023-10-03 | ||
Enamine | EN300-1179612-1.0g |
tert-butyl N-[3-(chloromethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |
2138545-09-0 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1179612-5000mg |
tert-butyl N-[3-(chloromethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |
2138545-09-0 | 5000mg |
$5995.0 | 2023-10-03 |
tert-butyl N-3-(chloromethyl)bicyclo3.2.0heptan-6-ylcarbamate Related Literature
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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4. Book reviews
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
Additional information on tert-butyl N-3-(chloromethyl)bicyclo3.2.0heptan-6-ylcarbamate
tert-butyl N-3-(chloromethyl)bicyclo[3.2.0]heptan-6-ylcarbamate: A Comprehensive Overview
The compound tert-butyl N-3-(chloromethyl)bicyclo[3.2.0]heptan-6-ylcarbamate, identified by the CAS number 2138545-09-0, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is notable for its unique bicyclic structure, which contributes to its stability and reactivity in different chemical environments.
Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the synthesis of high-performance polymers and composites. The bicyclo[3.2.0]heptane framework is a key structural element that provides rigidity and enhances the mechanical properties of materials derived from this compound.
In terms of synthesis, the compound is typically prepared through a multi-step process involving nucleophilic substitution and carbamate formation reactions. The presence of the chloromethyl group introduces versatility into the molecule, enabling it to participate in a wide range of chemical transformations, including alkylation and cross-coupling reactions.
One of the most promising applications of this compound lies in its use as an intermediate in pharmaceutical chemistry. The tert-butyl carbamate moiety is known for its ability to protect amino groups during peptide synthesis, making it an invaluable tool in drug discovery and development.
Moreover, the compound has shown potential in catalysis, where its rigid bicyclic structure can serve as a template for creating highly efficient catalysts with tailored selectivity and activity. Researchers have explored its use in asymmetric catalysis, particularly in enantioselective reactions, where it has demonstrated remarkable performance.
The environmental impact of this compound has also been a subject of recent investigations. Studies suggest that it exhibits low toxicity and biodegradability under controlled conditions, making it a safer alternative to traditional chemicals in certain industrial applications.
In conclusion, tert-butyl N-3-(chloromethyl)bicyclo[3.2.0]heptan-6-ylcarbamate (CAS No: 2138545-09-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it a valuable asset in modern chemical research and development.
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